REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][NH2:4].[CH2:5]([C:7]1[CH:12]=[CH:11][C:10]([N:13]=[C:14]=[O:15])=[CH:9][CH:8]=1)[CH3:6].[H-].[Na+]>C(OCC)C.O1CCCC1>[CH2:5]([C:7]1[CH:12]=[CH:11][C:10]([N:13]2[CH2:2][CH2:3][NH:4][C:14]2=[O:15])=[CH:9][CH:8]=1)[CH3:6] |f:2.3|
|
Name
|
|
Quantity
|
3.98 g
|
Type
|
reactant
|
Smiles
|
ClCCN
|
Name
|
|
Quantity
|
3.68 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C=C1)N=C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
followed by the collection of precipitated crystals by filtration
|
Type
|
CUSTOM
|
Details
|
The crystals so obtained
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure, to which 1N hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
Resulting crystals
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with n-hexane
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C(C=C1)N1C(NCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.64 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |